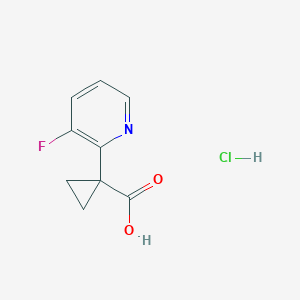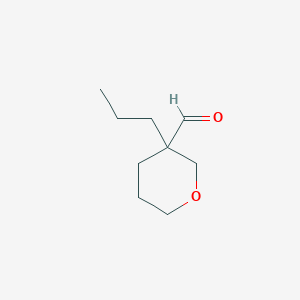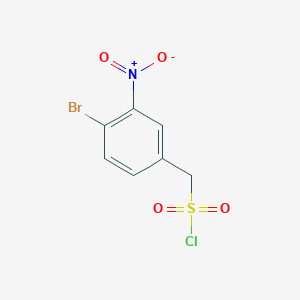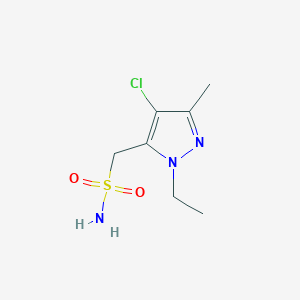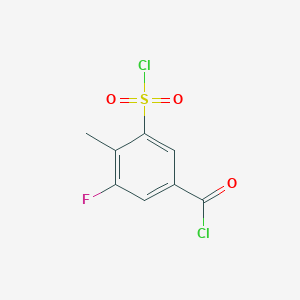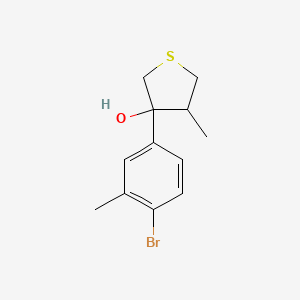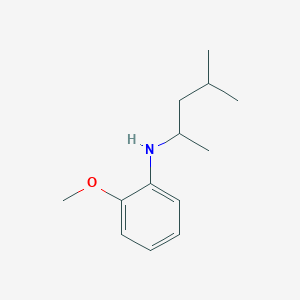
2-methoxy-N-(4-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky substituent attached to the nitrogen atom, making it less reactive in certain chemical reactions. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the reaction of an olefin with a nitroarene under specific conditions to form the desired hindered amine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydroamination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary amines, and substituted anilines. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2-methoxy-N-(4-methylpentan-2-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bulky substituent on the nitrogen atom affects the compound’s binding affinity and selectivity, making it a valuable tool in the study of protein-ligand interactions. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methoxy-N-(4-methylpentan-2-yl)aniline include:
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and binding properties. The presence of the methoxy group and the specific positioning of the methylpentan-2-yl substituent contribute to its distinct chemical behavior and applications in various fields .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
AEPCUJWCWZMMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


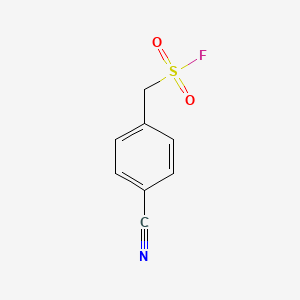

![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)


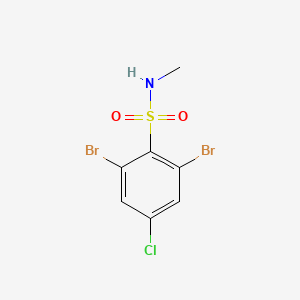
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol](/img/structure/B13256837.png)
